molecular formula C27H42N7O18P3S B1262978 cis-3,4-didehydroadipoyl-CoA semialdehyde

cis-3,4-didehydroadipoyl-CoA semialdehyde

Cat. No. B1262978
M. Wt: 877.6 g/mol
InChI Key: HTYJHFRYROLBDM-YINSCCIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cis-3,4-didehydroadipoyl-CoA semialdehyde is a cis-3-enoyl-CoA and a monounsaturated fatty acyl-CoA. It derives from an adipoyl-CoA. It is a conjugate acid of a this compound(4-).

Scientific Research Applications

Aerobic Metabolism of Aromatic Compounds

cis-3,4-didehydroadipoyl-CoA semialdehyde plays a crucial role in the aerobic metabolism of aromatic compounds in various bacteria. It's part of an elaborate pathway that requires the formation of benzoyl-CoA, followed by an oxygenase reaction and a nonoxygenolytic ring cleavage. This complex reaction is part of an innovative strategy to cope with the high resonance energy of aromatic substrates by forming a nonaromatic epoxide. Notably, the intermediates of this pathway, including this compound, are CoA thioesters throughout, and the ring cleavage is nonoxygenolytic. This overlooked pathway occurs in a significant percentage of bacteria and represents an ingenious mechanism to metabolize aromatic compounds efficiently (Gescher et al., 2006; Rather et al., 2010).

Role in Enzymatic Reactions and Catalysis

This compound is a substrate for various enzymes, highlighting its significant role in biochemical reactions. For instance, it's converted to cis-3,4-didehydroadipoyl-CoA by aldehyde dehydrogenases like ALDHC, emphasizing its critical role in benzoate metabolism in organisms such as Burkholderia xenovorans LB400. The enzyme's reaction mechanism involves intricate structural and functional relationships, indicating a highly specific and regulated biochemical pathway. Additionally, the compound serves as a substrate in enzymatic reactions leading to different stereoisomers, demonstrating its versatility and essential role in bacterial metabolism and possibly even in the generation of secondary metabolites (Bains et al., 2011; Spieker et al., 2019).

Role in Microbial Metabolism

This compound is implicated in microbial metabolism pathways, especially in the context of autotrophic CO2 fixation. Enzymes like malonic semialdehyde reductase and succinic semialdehyde reductase, which are part of the autotrophic 3-hydroxypropionate/4-hydroxybutyrate cycle in Sulfolobales, utilize intermediates like this compound. This highlights its importance in the global carbon cycle and the potential for bioengineering applications aimed at carbon fixation and the sustainable production of bio-based chemicals (Kockelkorn & Fuchs, 2009).

properties

Molecular Formula

C27H42N7O18P3S

Molecular Weight

877.6 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-6-oxohex-3-enethioate

InChI

InChI=1S/C27H42N7O18P3S/c1-27(2,22(39)25(40)30-8-7-17(36)29-9-11-56-18(37)6-4-3-5-10-35)13-49-55(46,47)52-54(44,45)48-12-16-21(51-53(41,42)43)20(38)26(50-16)34-15-33-19-23(28)31-14-32-24(19)34/h3-4,10,14-16,20-22,26,38-39H,5-9,11-13H2,1-2H3,(H,29,36)(H,30,40)(H,44,45)(H,46,47)(H2,28,31,32)(H2,41,42,43)/b4-3-/t16-,20-,21-,22+,26-/m1/s1

InChI Key

HTYJHFRYROLBDM-YINSCCIPSA-N

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C/C=C\CC=O)O

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC=CCC=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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